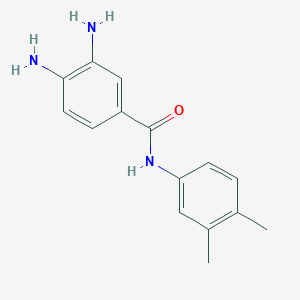
3,4-diamino-N-(3,4-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diamino-N-(3,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 3,4-diaminobenzamide with 3,4-dimethylphenylamine under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-diamino-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-diamino-N-(3,4-dimethylphenyl)benzamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-diaminobenzamide: A related compound with similar structural features.
3,4-dimethylphenylamine: Another related compound that shares the dimethylphenyl group.
Uniqueness
3,4-diamino-N-(3,4-dimethylphenyl)benzamide is unique due to the presence of both amino and dimethylphenyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3,4-diamino-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H17N3O/c1-9-3-5-12(7-10(9)2)18-15(19)11-4-6-13(16)14(17)8-11/h3-8H,16-17H2,1-2H3,(H,18,19) |
Clé InChI |
PEMZDJGXMBTHKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)N)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
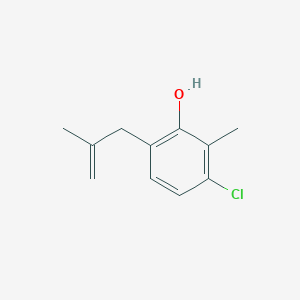
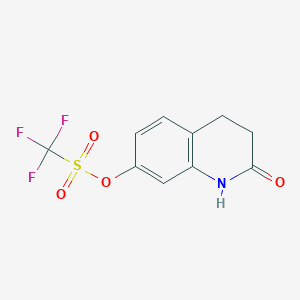
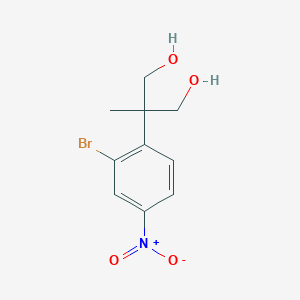
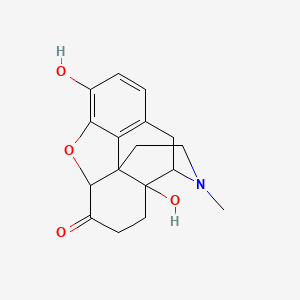
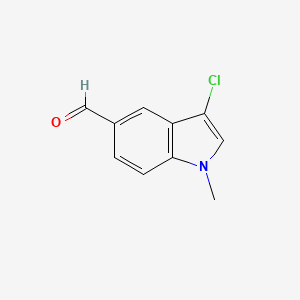
![[3,5-Bis(dodecyloxy)phenyl]methanol](/img/structure/B8539582.png)
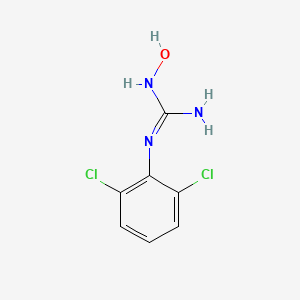
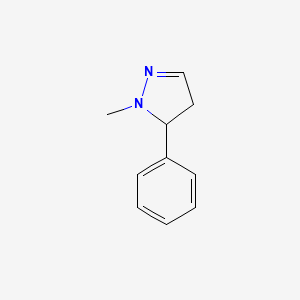
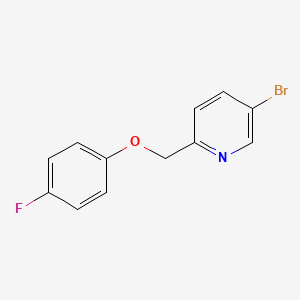
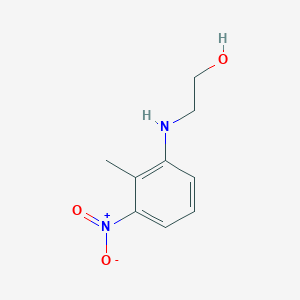
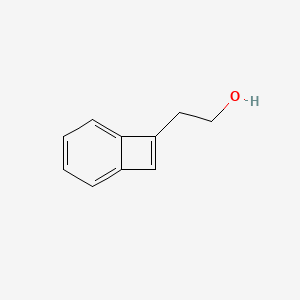
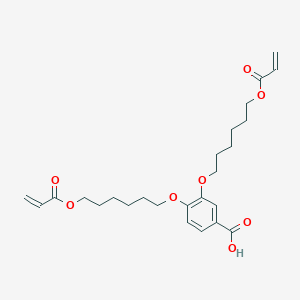
![Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B8539660.png)

